molecular formula C18H14ClN3O2 B2736717 N-(2-benzoyl-4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1052631-29-4

N-(2-benzoyl-4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B2736717
CAS RN: 1052631-29-4
M. Wt: 339.78
InChI Key: SBMMLTCQRVFTNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages, reaction conditions (like temperature and pH), and any catalysts used .


Molecular Structure Analysis

This involves the use of spectroscopic methods (like NMR, IR, and mass spectrometry) to determine the compound’s molecular structure . X-ray crystallography might also be used for solid compounds.


Chemical Reactions Analysis

This would involve detailing the compound’s reactivity and stability. It would list the reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This would include the compound’s melting point, boiling point, solubility, and spectral properties. It might also include the compound’s reactivity and stability under various conditions .

Mechanism of Action

If the compound has a biological effect, the mechanism of action would describe how the compound interacts with biological systems to produce this effect .

Safety and Hazards

This section would detail the compound’s toxicity, flammability, and environmental impact. It would also include appropriate safety measures for handling and storing the compound .

Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, modifications that could be made to the compound, or reactions that have not yet been explored .

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c1-22-10-9-16(21-22)18(24)20-15-8-7-13(19)11-14(15)17(23)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMMLTCQRVFTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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